molecular formula C13H22O4 B13339176 (R)-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid

(R)-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid

Cat. No.: B13339176
M. Wt: 242.31 g/mol
InChI Key: KVKYNJFJXZJXIG-VIFPVBQESA-N
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Description

®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid is an organic compound that features a tert-butoxy group, a cyclopropylmethyl group, and a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid can be achieved through several synthetic routesThis method is efficient, versatile, and sustainable compared to traditional batch processes . Another approach involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of the molecule .

Industrial Production Methods

Industrial production of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. The reaction conditions typically involve controlled temperatures and the use of catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from the reactions of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxyacetone as a major product .

Scientific Research Applications

®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways depend on the context of its application. For example, in medicinal chemistry, the compound may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-(tert-Butoxy)-2-((1-methylcyclopropyl)methyl)-4-oxobutanoic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to participate in specific chemical reactions and exhibit distinct properties compared to other similar compounds.

Properties

Molecular Formula

C13H22O4

Molecular Weight

242.31 g/mol

IUPAC Name

(2R)-2-[(1-methylcyclopropyl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C13H22O4/c1-12(2,3)17-10(14)7-9(11(15)16)8-13(4)5-6-13/h9H,5-8H2,1-4H3,(H,15,16)/t9-/m0/s1

InChI Key

KVKYNJFJXZJXIG-VIFPVBQESA-N

Isomeric SMILES

CC1(CC1)C[C@H](CC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC1(CC1)CC(CC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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